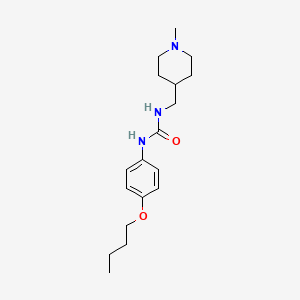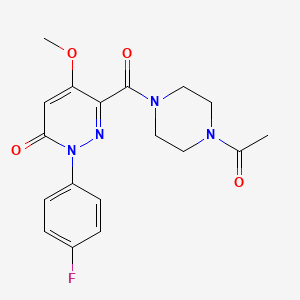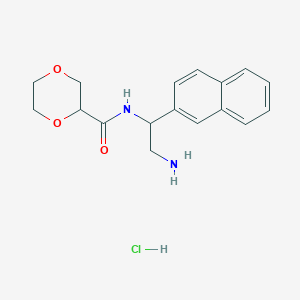
1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insight into the general class of diaryl urea derivatives and their interactions with biological systems.
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided data, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and was evaluated for antiproliferative activity against various cancer cell lines . This suggests that a similar approach could be used to synthesize the compound , with the appropriate substitutions to achieve the butoxy and methylpiperidinylmethyl groups.
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups attached to a urea moiety. The specific interactions and electronic distribution within the molecule can significantly affect its biological activity. The paper on urea interactions with nucleic acids provides insights into how urea derivatives interact with biological macromolecules, which could be relevant for understanding the molecular structure and activity of 1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea .
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, primarily due to their functional groups. The urea moiety can form hydrogen bonds, which is crucial for its interaction with biological targets. The provided papers do not detail specific reactions for the compound , but the general behavior of urea derivatives in biological systems is discussed, such as their destabilizing effects on nucleic acid helices .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aryl rings. The antiproliferative activity of the synthesized compounds in the first paper suggests that these properties are conducive to cellular uptake and interaction with biological targets . The second paper discusses the interaction of urea with nucleic acid functional groups, which could be extrapolated to understand the solvation and interaction properties of diaryl ureas with biological molecules .
Applications De Recherche Scientifique
Soluble Epoxide Hydrolase Inhibitors
Research on soluble epoxide hydrolase (sEH) inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), showcases the importance of understanding the metabolism of these compounds for their safe and effective application in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The study identified four metabolites of TPPU, highlighting the metabolic pathways and species differences in metabolite formation, which is crucial for translating preclinical pharmacokinetics to humans and advancing clinical development of sEH inhibitors (Wan et al., 2019).
Molecular Devices Through Cyclodextrin Complexation
Research into the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices has demonstrated the potential of using such compounds in the development of novel molecular technologies. The study explored how these complexes can function as molecular switches, providing a foundation for the development of advanced molecular systems (Lock et al., 2004).
Pharmacokinetic Parameters and Effects on Inflammatory Pain
The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have provided insights into their structure-activity relationships as inhibitors of human and murine sEH. These compounds have shown significant improvements in pharmacokinetic parameters over previously reported inhibitors. Notably, one compound demonstrated a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo model, highlighting the therapeutic potential of these inhibitors in managing inflammatory pain (Rose et al., 2010).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-3-4-13-23-17-7-5-16(6-8-17)20-18(22)19-14-15-9-11-21(2)12-10-15/h5-8,15H,3-4,9-14H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYIJSXEKFKBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-((1-methylpiperidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)


![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2524714.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)


![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)